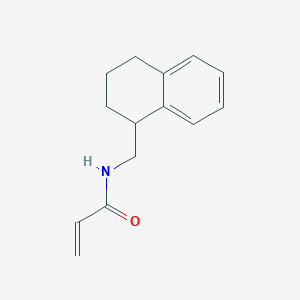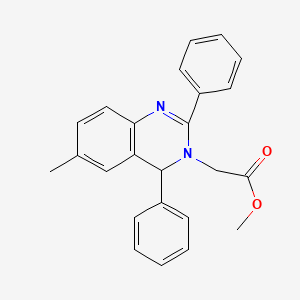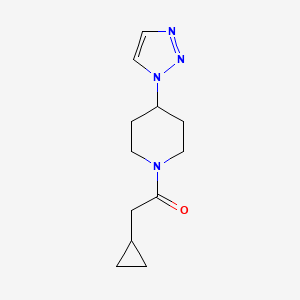
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide, also known as THPVP, is a synthetic cathinone and a designer drug that has gained popularity in recent years. It belongs to the class of psychoactive substances that are being used for recreational purposes. The chemical structure of THPVP is similar to other psychoactive substances, such as amphetamines and cathinones, and it has been reported to have stimulant effects on the central nervous system.
Mechanism of Action
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their effects on the central nervous system. The exact mechanism of action of N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide is not fully understood, but it is believed to involve the modulation of the activity of certain receptors in the brain.
Biochemical and Physiological Effects:
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide has been reported to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of stress hormones, such as cortisol and adrenaline, which can lead to anxiety and agitation. N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide has also been reported to cause gastrointestinal disturbances, such as nausea and vomiting.
Advantages and Limitations for Lab Experiments
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide has been used in laboratory experiments to investigate its effects on the central nervous system. It has been shown to have stimulant effects similar to other psychoactive substances, such as amphetamines and cathinones. However, one of the limitations of using N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide in laboratory experiments is that it is a designer drug and its purity and composition may vary between batches. This can make it difficult to replicate the results of experiments and to draw definitive conclusions about its effects.
Future Directions
There are several future directions for research on N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide. One area of interest is the development of new psychoactive substances that have similar effects to N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide but with fewer side effects. Another area of interest is the investigation of the long-term effects of N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide on the central nervous system, particularly with regards to addiction and dependence. Additionally, more research is needed to understand the exact mechanism of action of N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide and to identify potential therapeutic applications.
Synthesis Methods
The synthesis of N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide involves the reaction of 1-(2-naphthyl)propan-2-amine with acrylonitrile in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final product. The synthesis of N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide has been used in scientific research to investigate its effects on the central nervous system. It has been reported to have stimulant effects similar to other psychoactive substances, such as amphetamines and cathinones. Studies have shown that N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide increases the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in mood, motivation, and reward.
properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-14(16)15-10-12-8-5-7-11-6-3-4-9-13(11)12/h2-4,6,9,12H,1,5,7-8,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSXROLUSDHEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-2-(ethylsulfanyl)-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2525124.png)
![17-[(Cyclopropylcarbonyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2525125.png)
![ethyl 2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2525126.png)
![4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B2525127.png)


![Tert-butyl (2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B2525135.png)
![Dimethyl 5-{bis[(4-chloroanilino)carbonyl]amino}-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2525136.png)
![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B2525137.png)
![[1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine](/img/structure/B2525140.png)


